![molecular formula C16H15ClN2O4S B6429091 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one CAS No. 1705916-59-1](/img/structure/B6429091.png)
3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one
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Description
“3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one” is a chemical compound. It is a derivative of azetidine, which is a four-membered nitrogen-containing heterocycle . Azetidines are important in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .Chemical Reactions Analysis
Azetidines demonstrate excellent chemo-, regio-, and stereoselectivity in ring-opening and ring-expansion transformations . The reactivity of azetidines is driven by a considerable ring strain .Future Directions
Azetidines have attracted major attention in organic synthesis . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
3-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-18-8-2-3-14(15(18)20)16(21)19-9-13(10-19)24(22,23)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQKAZTIGQQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
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